molecular formula C5H5Cl2NOS B14392170 Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- CAS No. 89972-72-5

Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-

Cat. No.: B14392170
CAS No.: 89972-72-5
M. Wt: 198.07 g/mol
InChI Key: PCQFZELISBNYCU-UHFFFAOYSA-N
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Description

Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a hydroxylamine group attached to a thienyl ring substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- typically involves the reaction of hydroxylamine with a suitable thienyl derivative. One common method is the reaction of 2,5-dichlorothiophene with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- involves its reactivity with various nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is often exploited in synthetic chemistry to form new bonds and create complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A simpler analog without the thienyl substitution.

    Oximes: Compounds formed by the reaction of hydroxylamine with aldehydes or ketones.

    Hydrazones: Formed by the reaction of hydrazine with carbonyl compounds.

Uniqueness

Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]- is unique due to the presence of the 2,5-dichlorothienyl group, which imparts distinct reactivity and properties compared to simpler hydroxylamine derivatives

Properties

CAS No.

89972-72-5

Molecular Formula

C5H5Cl2NOS

Molecular Weight

198.07 g/mol

IUPAC Name

O-[(2,5-dichlorothiophen-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H5Cl2NOS/c6-4-1-3(2-9-8)5(7)10-4/h1H,2,8H2

InChI Key

PCQFZELISBNYCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CON)Cl)Cl

Origin of Product

United States

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